4-Bromo-2-iodopyridine

Vue d'ensemble

Description

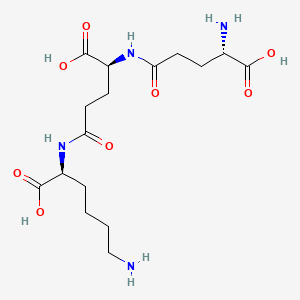

4-Bromo-2-iodopyridine is a chemical compound with the molecular formula C5H3BrIN . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

4-Bromo-2-iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane . Another method involves a diazotization-Sandmeyer reaction carried out at a low temperature .Molecular Structure Analysis

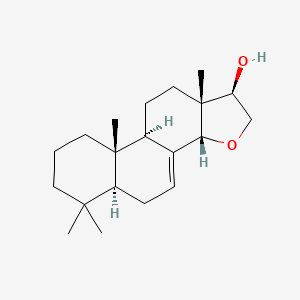

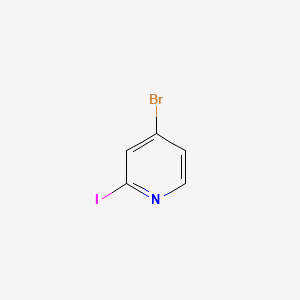

The molecular weight of 4-Bromo-2-iodopyridine is 283.892 Da . The structure of the compound includes a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and iodine substituents at the 4th and 2nd positions respectively .Physical And Chemical Properties Analysis

4-Bromo-2-iodopyridine has a density of 2.3±0.1 g/cm3, a boiling point of 282.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 44.9±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 120.9±3.0 cm3 .Applications De Recherche Scientifique

Synthesis of 2,4-Disubstituted Pyridines

4-Bromo-2-iodopyridine has been synthesized from 2-bromopyridine and used as a building block for creating 2,4-disubstituted pyridines, including 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines through one-pot reactions (Duan, Li, Li, & Huang, 2004).

Sonogashira Cross-Coupling Reactions

A study on 4-Bromo-2,3,5-trichloro-6-iodopyridine, a related compound, demonstrated its use in chemoselective Sonogashira reactions, leading to efficient access to various non-symmetrical alkynylated pyridines (Rivera et al., 2019).

Halogen-rich Intermediates for Synthesis

The synthesis of halogen-rich pyridines, like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, highlights the potential of halogen-substituted pyridines as intermediates for creating pentasubstituted pyridines, useful in medicinal chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).

Amination of Halopyridines

Research on aminations of halopyridines, involving 4-Bromo-2-iodopyridine, suggests interesting pathways for creating amino-substituted pyridines, potentially significant in various chemical applications (Pieterse & Hertog, 2010).

Synthesis of Functionalized Pyridines

The synthesis of 5-bromopyridyl-2-magnesium chloride from 5-Bromo-2-iodopyridine and its application in creating a range of functionalized pyridine derivatives, including key intermediates for potent anticancer agents like Lonafarnib, is another significant application (Song et al., 2004).

Iron(II) and Ruthenium(II) Complexes

The preparation of iron(II) and ruthenium(II) complexes using 4-nitro-6-bromo-2,2′-bipyridines and other related compounds showcases the role of halogen-substituted pyridines in forming chemically interesting complexes (Fallahpour, Neuburger, & Zehnder, 1999).

Copper(I)-Catalyzed Amination

The amination of halogenopyridines, including 4-Bromo-2-iodopyridine, with polyamines via Copper(I) catalysis, demonstrates its utility in synthesizing N,N′-diheteroaryl derivatives (Anokhin et al., 2015).

Water Oxidation Catalysis

A study involving the use of mononuclear Ru(II) complexes in water oxidation catalysis, where halogen-substituted pyridines including 4-Bromo-2-iodopyridine can play a role in the preparation of such catalysts (Kaveevivitchai et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWFYABOEZMENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652165 | |

| Record name | 4-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-iodopyridine | |

CAS RN |

100523-83-9 | |

| Record name | 4-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(2,3-diazabicyclo[2.2.2]oct-2-en-1-yl)- (9CI)](/img/no-structure.png)

![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)